

spectroscopic data for meso-1,2,3,4-Tetrabromobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: meso-1,2,3,4-Tetrabromobutane

Cat. No.: B1632186

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **meso-1,2,3,4-Tetrabromobutane**

Authored by a Senior Application Scientist Introduction

In the field of synthetic chemistry and materials science, the precise structural elucidation of halogenated hydrocarbons is fundamental to ensuring purity, understanding reactivity, and predicting material properties. 1,2,3,4-Tetrabromobutane, a brominated organic compound derived from the electrophilic addition of bromine to 1,3-butadiene, presents a classic case study in stereoisomerism.^[1] The reaction yields a mixture of diastereomers: the optically inactive meso compound and a racemic mixture of enantiomers ((+)- and (-)-1,2,3,4-tetrabromobutane).^[1]

These stereoisomers exhibit distinct physical properties; for instance, the meso isomer has a melting point of 116-119 °C, significantly higher than the racemic form's melting point of approximately 40-41 °C.^[1] This guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously identify and characterize the meso isomer (CAS 2657-67-2).^{[2][3]} We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying principles and field-proven protocols essential for researchers and drug development professionals.

Stereochemistry and Molecular Symmetry

The defining feature of **meso-1,2,3,4-tetrabromobutane** is its internal plane of symmetry. The molecule possesses two chiral centers at carbons C2 and C3. However, the (2R, 3S) configuration results in a structure that is superimposable on its mirror image, rendering it achiral and optically inactive.^{[4][5]} This symmetry is the key to interpreting its spectroscopic data, as it dictates the chemical equivalence of various nuclei and bonds within the molecule.

Below is a diagram illustrating the structure of **meso-1,2,3,4-tetrabromobutane**, highlighting the internal plane of symmetry.

Caption: Molecular structure of **meso-1,2,3,4-tetrabromobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this isomer. The molecular symmetry directly simplifies the resulting spectra, providing a clear fingerprint for identification.

¹H NMR Spectroscopy

Expertise & Experience: Due to the plane of symmetry bisecting the C2-C3 bond, the two protons on C1 are chemically equivalent to the two protons on C4. Similarly, the proton on C2 is equivalent to the proton on C3. This results in a much simpler spectrum than would be expected for an asymmetric isomer. We anticipate two distinct signals. The protons on the terminal carbons (C1 and C4) will appear as one multiplet, and the protons on the internal carbons (C2 and C3) will appear as another.

¹³C NMR Spectroscopy

Expertise & Experience: The same principle of symmetry applies to the carbon backbone. C1 is equivalent to C4, and C2 is equivalent to C3. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only two signals, a definitive indicator of the meso structure. The racemic diastereomer, lacking this symmetry, would exhibit four distinct carbon signals.

Summary of NMR Data

Technique	Nucleus	Position	Expected Chemical Shift (ppm)
¹ H NMR	Proton	C1-H, C4-H	3.9 - 4.1 (multiplet)
¹ H NMR	Proton	C2-H, C3-H	4.6 - 4.8 (multiplet)
¹³ C NMR	Carbon-13	C1, C4	(Data not specified in results)
¹³ C NMR	Carbon-13	C2, C3	(Data not specified in results)

Note: Specific chemical shift values can vary based on solvent and experimental conditions. The provided ranges are based on comparative data for similar structures.[6]

Experimental Protocol for NMR Analysis

Trustworthiness: This protocol ensures reproducibility and high-quality data. The use of a deuterated solvent and an internal standard like Tetramethylsilane (TMS) is critical for accurate chemical shift referencing.

- Sample Preparation: Dissolve 5-10 mg of the purified solid **meso-1,2,3,4-tetrabromobutane** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled single-pulse experiment to simplify the spectrum to singlets for each unique carbon.[\[6\]](#)
 - A longer relaxation delay (2-5 seconds) is recommended.
 - A significantly higher number of scans is required due to the low natural abundance of ^{13}C .[\[6\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the TMS signal at 0 ppm.[\[6\]](#)
 - Integrate the signals in the ^1H spectrum to confirm proton ratios.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **meso-1,2,3,4-tetrabromobutane**, the key absorptions will be related to C-H and C-Br bond vibrations.

Expertise & Experience: While the IR spectrum may not distinguish between diastereomers as definitively as NMR, it serves as a crucial quality control check to confirm the presence of expected functional groups and the absence of impurities (e.g., residual C=C bonds from the

starting material or O-H bonds from moisture). The fingerprint region (below 1500 cm⁻¹) will be unique to the compound's specific structure.[9]

Summary of IR Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2900 - 3000	Medium-Strong
C-H Bend	1350 - 1480	Medium
C-Br Stretch	500 - 680	Strong

Note: Spectra are available from sources such as the NIST Chemistry WebBook.[10][11]

Experimental Protocol for FTIR Analysis (KBr Pellet)

Trustworthiness: The KBr pellet method is a robust technique for analyzing solid samples. It is crucial to use spectrograde KBr and ensure the sample is anhydrous to avoid interference from water absorption bands.

- Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectrograde potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
- Background Spectrum: Place the empty spectrometer sample holder and acquire a background spectrum. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine.

Expertise & Experience: Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.^[7] This means that any fragment containing n bromine atoms will appear as a cluster of peaks (an M, M+2, M+4, ... M+2n pattern) with a distinctive intensity ratio. For the parent molecular ion of $\text{C}_4\text{H}_6\text{Br}_4$, we expect to see a cluster of five peaks (at m/z 370, 372, 374, 376, 378) corresponding to the different combinations of the two isotopes. The fragmentation pattern will be dominated by the loss of bromine atoms and HBr.

Summary of MS Data

Ion/Fragment	Significance
$[\text{C}_4\text{H}_6\text{Br}_4]^{+}$ (m/z ~370-378)	Molecular Ion Cluster
$[\text{C}_4\text{H}_6\text{Br}_3]^{+}$ (Loss of Br)	Common initial fragmentation
$[\text{C}_4\text{H}_5\text{Br}_2]^{+}$ (Loss of Br and HBr)	Subsequent fragmentation

Note: The exact mass is 369.720 Da for the species with four ^{79}Br isotopes.^[12]

Experimental Protocol for GC-MS Analysis

Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides separation of any potential isomers or impurities prior to mass analysis, ensuring the resulting spectrum is from a pure compound.^[7]

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.^{[7][8]}

- GC Separation: Inject a small volume (e.g., 1 μ L) into the GC system. Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that effectively separates the components of the sample.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and characteristic fragmentation patterns. The bromine isotope pattern is a key diagnostic feature.^[8]

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The definitive identification of **meso-1,2,3,4-tetrabromobutane** is readily achieved through a coordinated application of modern spectroscopic techniques. The molecular symmetry of the meso isomer is the most critical factor in its analysis, leading to a simplified and highly characteristic NMR spectrum with two proton and two carbon signals. This serves as the primary method for distinguishing it from its racemic diastereomer. IR spectroscopy confirms the compound's functional group identity and purity, while mass spectrometry validates its molecular weight and elemental composition through the unmistakable bromine isotopic cluster. The protocols and data presented in this guide provide a robust framework for the accurate and reliable characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Draw stereochemical formulas for all the possible stereoisomers of the fo.. [askfilo.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 11. Page loading... [guidechem.com]
- 12. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data for meso-1,2,3,4-Tetrabromobutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632186#spectroscopic-data-for-meso-1-2-3-4-tetrabromobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com